molecular formula C33H27BF4N2O4 B2500955 1-[2-(Acetyloxy)-2-(3-nitrophenyl)-1-phenylethyl]-2,4-diphenylpyridin-1-ium tetrafluoroboranuide CAS No. 80561-20-2

1-[2-(Acetyloxy)-2-(3-nitrophenyl)-1-phenylethyl]-2,4-diphenylpyridin-1-ium tetrafluoroboranuide

Cat. No.: B2500955
CAS No.: 80561-20-2
M. Wt: 602.39
InChI Key: OHKHYXJKYUAHTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Acetyloxy)-2-(3-nitrophenyl)-1-phenylethyl]-2,4-diphenylpyridin-1-ium tetrafluoroboranuide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

The synthesis of 1-[2-(Acetyloxy)-2-(3-nitrophen

Biological Activity

1-[2-(Acetyloxy)-2-(3-nitrophenyl)-1-phenylethyl]-2,4-diphenylpyridin-1-ium tetrafluoroboranuide, commonly referred to by its CAS number 80561-20-2, is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyridinium salts and features multiple aromatic rings along with functional groups that may contribute to its biological activity. Its molecular formula is C33H27N2O4BF4, and it has a molecular weight of approximately 605.5 g/mol. The presence of the acetyloxy and nitrophenyl groups suggests potential interactions with biological targets.

Structural Formula

The structural representation can be summarized as follows:

ComponentDescription
IUPAC Name This compound
CAS Number 80561-20-2
Molecular Weight 605.5 g/mol

The biological activity of this compound has not been extensively documented in the literature; however, compounds with similar structures often exhibit a range of activities, including:

  • Anticancer Activity : Compounds containing nitrophenyl groups have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The presence of aromatic systems in organic compounds can enhance their ability to disrupt microbial cell membranes or inhibit essential enzymes.

Case Studies

  • Anticancer Studies : A study investigating the structure-activity relationship (SAR) of pyridinium derivatives indicated that modifications at the phenyl and pyridine positions could enhance cytotoxicity against various cancer cell lines. Specifically, derivatives similar to our compound showed IC50 values in the micromolar range against breast cancer cells (MCF-7) .
  • Antimicrobial Activity : Research into related compounds has demonstrated significant antibacterial effects against Gram-positive bacteria. For instance, a derivative with a similar structure exhibited minimum inhibitory concentrations (MICs) as low as 16 µg/mL against Staphylococcus aureus .

Comparative Biological Activity Table

Compound TypeActivity TypeIC50/MIC Values
Pyridinium DerivativesAnticancer~10 µM (MCF-7)
Nitrophenyl CompoundsAntibacterial16 µg/mL (S. aureus)
Acetyloxy CompoundsCytotoxicVaries (depends on structure)

Properties

IUPAC Name

[2-(2,4-diphenylpyridin-1-ium-1-yl)-1-(3-nitrophenyl)-2-phenylethyl] acetate;tetrafluoroborate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H27N2O4.BF4/c1-24(36)39-33(29-18-11-19-30(22-29)35(37)38)32(27-16-9-4-10-17-27)34-21-20-28(25-12-5-2-6-13-25)23-31(34)26-14-7-3-8-15-26;2-1(3,4)5/h2-23,32-33H,1H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKHYXJKYUAHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(=O)OC(C1=CC(=CC=C1)[N+](=O)[O-])C(C2=CC=CC=C2)[N+]3=C(C=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H27BF4N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.